![molecular formula C7H5N3O3 B13062581 5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)
5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is notable for its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with 2,3-diaminopyridine, which undergoes acylation followed by cyclization. For instance, the reaction of 2,3-diaminopyridine with acetic anhydride leads to the formation of the imidazo[4,5-b]pyridine ring .
Reaction Conditions:
Starting Material: 2,3-diaminopyridine
Reagents: Acetic anhydride
Catalysts: None required
Solvent: Often performed in an anhydrous solvent like dichloromethane
Temperature: Typically requires heating to reflux
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors to improve yield and efficiency. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
The compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a scaffold for drug development, aiming to create new therapeutics with improved efficacy and reduced side effects .
Industry
In the industrial sector, derivatives of this compound are used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid exerts its effects is linked to its interaction with specific molecular targets. These targets often include enzymes and receptors involved in critical biological pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar biological activities but different structural features.
Imidazo[4,5-c]pyridine: Shares the imidazo-pyridine core but differs in the position of the nitrogen atoms.
Uniqueness
5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H5N3O3 |
|---|---|
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
5-oxo-1,4-dihydroimidazo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-3(7(12)13)1-4-5(10-6)9-2-8-4/h1-2H,(H,12,13)(H2,8,9,10,11) |
Clave InChI |
YRFXLBRXIWEILR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC2=C1NC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



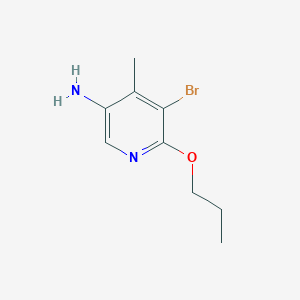
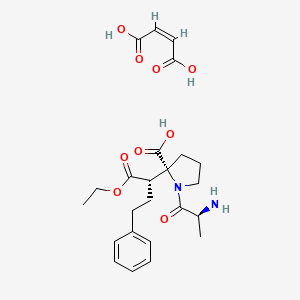



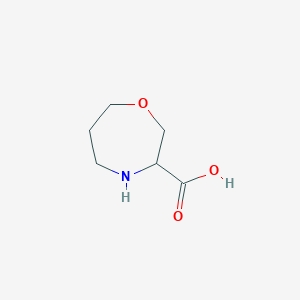

![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
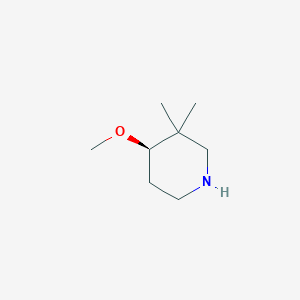


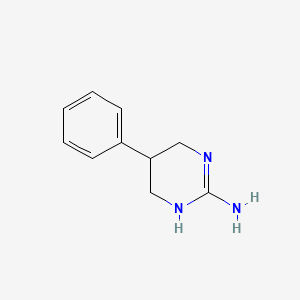
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
